molecular formula C20H18N2O3 B11072283 4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11072283
M. Wt: 334.4 g/mol
InChI Key: APCVINUTCNMXFR-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is a complex heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the pyrrolo[1,2-a][1,4]benzodiazepine family, known for their diverse biological activities, including antidepressant, anxiolytic, antiviral, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine typically involves the construction of the diazepine ring via functionalization of pyrrole derivatives. One approach includes a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another method involves a Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from the corresponding amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity and exerting its effects as an antidepressant and anxiolytic . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific substitution pattern and the presence of the dioxolo ring, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene

InChI

InChI=1S/C20H18N2O3/c1-23-15-6-4-13(5-7-15)20-16-3-2-8-22(16)17-10-19-18(24-12-25-19)9-14(17)11-21-20/h2-10,20-21H,11-12H2,1H3

InChI Key

APCVINUTCNMXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3C4=CC5=C(C=C4CN2)OCO5

Origin of Product

United States

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